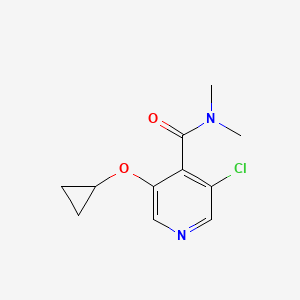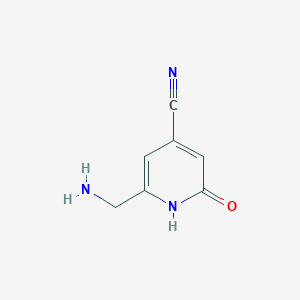
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C10H18ClF2NO2 and a molecular weight of 257.71 g/mol . This compound is known for its unique structure, which includes a difluorocyclohexyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves several steps. One common method includes the reaction of ethyl acetate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group is believed to play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl amino(4,4-difluorocyclohexyl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl (4,4-difluorocyclohexyl)acetate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
5-Amino-pyrazoles: These compounds have a different core structure but share some similar reactivity patterns, particularly in substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H18ClF2NO2 |
|---|---|
Poids moléculaire |
257.70 g/mol |
Nom IUPAC |
ethyl 2-amino-2-(4,4-difluorocyclohexyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)8(13)7-3-5-10(11,12)6-4-7;/h7-8H,2-6,13H2,1H3;1H |
Clé InChI |
KCGDOGFUUHOADW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCC(CC1)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)





